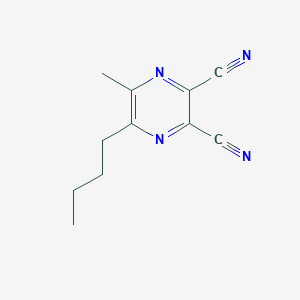
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile can be synthesized through a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile . The reaction typically proceeds under moderate to high temperatures and may involve the use of microwave-assisted synthesis to enhance yields and reduce reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives of the original compound .
Applications De Recherche Scientifique
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antimycobacterial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Butyl-6-methylpyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit photosynthetic electron transport in chloroplasts, affecting the energy production in plants . The compound’s lipophilicity plays a crucial role in its biological activity, influencing its ability to penetrate cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-6-chloro-2,3-dicyanopyrazine: Known for its antimicrobial properties.
5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles: Exhibits fluorescence and antimicrobial activity.
Uniqueness
5-Butyl-6-methylpyrazine-2,3-dicarbonitrile stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other pyrazine derivatives .
Propriétés
Numéro CAS |
72112-24-4 |
|---|---|
Formule moléculaire |
C11H12N4 |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
5-butyl-6-methylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C11H12N4/c1-3-4-5-9-8(2)14-10(6-12)11(7-13)15-9/h3-5H2,1-2H3 |
Clé InChI |
GFUJWAPYFMKGTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=C(C(=N1)C#N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



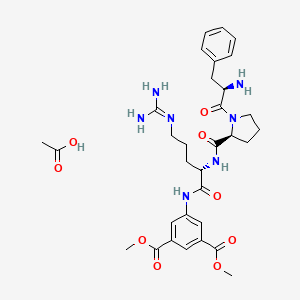
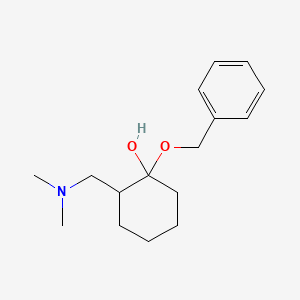

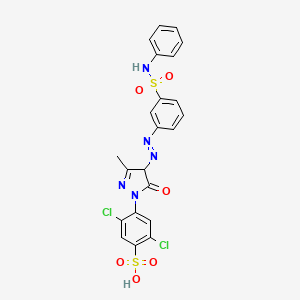

![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
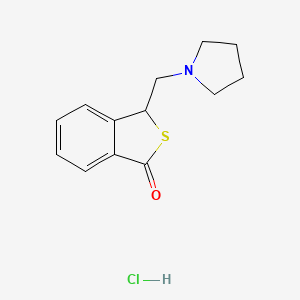
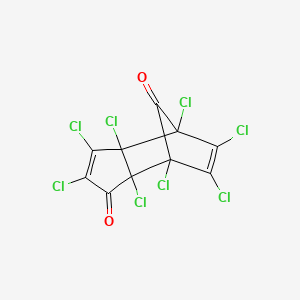
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
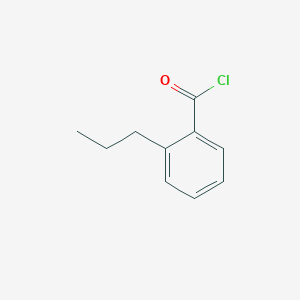
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

